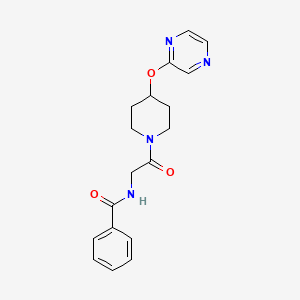![molecular formula C18H20FN3O2 B2449748 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2097862-32-1](/img/structure/B2449748.png)
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A key aspect of the research on 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide involves its synthesis and analytical characterization. McLaughlin et al. (2016) reported the identification and synthesis of a compound closely related to the requested chemical, highlighting the importance of accurate labeling and identification in research chemicals. This study emphasizes the pyrazole core as a bioisosteric replacement commonly associated with synthetic cannabinoids, providing insights into synthetic pathways and analytical characterization methods, including chromatography, mass spectrometry, and crystal structure analysis (McLaughlin et al., 2016).
Radiolabeling and Biological Evaluation
Lang et al. (1999) explored the development of fluorine-18-labeled antagonists, demonstrating the utility of fluorinated derivatives in biological studies. Through radiolabeling techniques, these compounds facilitate the assessment of dynamic changes in serotonin levels and receptor distribution, underscoring the broader applicability of fluorophenyl compounds in neuroscientific research (Lang et al., 1999).
Cytotoxicity and Anticancer Research
The exploration of novel pyrazole and pyrazolopyrimidine derivatives for anticancer applications has been a significant focus. Hassan et al. (2014, 2015) synthesized and evaluated the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, indicating potential utility in developing anticancer therapeutics. These studies highlight the importance of structural modification and screening in identifying compounds with anticancer properties (Hassan et al., 2014); (Hassan et al., 2015).
In Vitro Metabolism and Thermal Stability
Research on the metabolism and stability of synthetic cannabinoids, including compounds with a pyrazole core, provides critical insights into their pharmacokinetics and potential risks. Franz et al. (2017) investigated the in vitro phase I metabolism and thermal stability of 3,5-AB-CHMFUPPYCA, a synthetic cannabinoid with a structure related to the query compound. This study highlights the complexities of cannabinoid metabolism and the potential for forming thermal degradation products (Franz et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel pyrazoles for antimicrobial activity represent another significant area of application. Research by Hafez et al. (2015) on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives demonstrated potent antibacterial and antifungal activities. This work underscores the potential of pyrazole derivatives in addressing infectious diseases (Hafez et al., 2015).
Wirkmechanismus
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide is the androgen receptor . The androgen receptor plays a crucial role in the development and progression of prostate cancer .
Mode of Action
The compound interacts with the androgen receptor, acting as an antagonist Instead, it blocks the receptor and prevents it from being activated by androgens .
Biochemical Pathways
By blocking the androgen receptor, the compound interferes with the normal signaling pathways that lead to cell growth and proliferation . This can lead to a decrease in the growth of prostate cancer cells .
Result of Action
The compound has shown potent antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) . It also demonstrated promising PSA (prostate-specific antigen) downregulation rate . This suggests that the compound could potentially be used in the treatment of prostate cancer .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-22-16(11-15(21-22)13-5-7-14(19)8-6-13)17(23)20-12-18(24)9-3-2-4-10-18/h3,5-9,11,24H,2,4,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNTUSQNZVAFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCCC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)

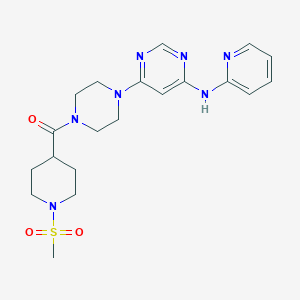
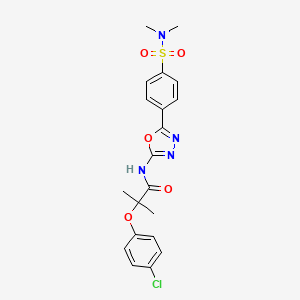
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
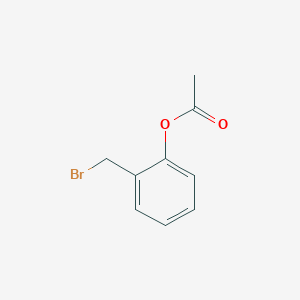
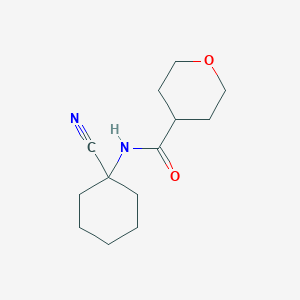
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)
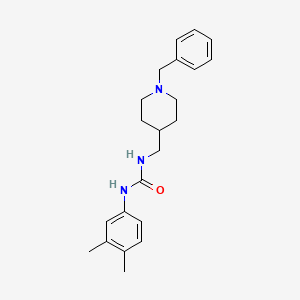
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
